molecular formula C11H12BrNO3 B5597649 methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate

methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate

Cat. No.: B5597649
M. Wt: 286.12 g/mol
InChI Key: MZSDYTQFKFEMTI-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate is an organic compound with the molecular formula C11H11BrO3. This compound is characterized by the presence of a bromophenyl group attached to an amino group, which is further connected to a butanoate ester. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate typically involves the reaction of 4-bromoaniline with methyl acetoacetate. The reaction is carried out in the presence of a suitable catalyst under controlled temperature conditions. The process involves the formation of an intermediate, which is then esterified to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as amino alcohols, oxo derivatives, and other functionalized compounds.

Scientific Research Applications

Methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenyl)benzoate
  • 4-Bromo-N,N-bis(4-methoxyphenyl)aniline

Uniqueness

Methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its bromophenyl group provides a site for further functionalization, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

methyl 4-(4-bromoanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-16-11(15)7-6-10(14)13-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSDYTQFKFEMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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